

In-Depth Technical Guide: Pharmacokinetics and Metabolism of GSK8175

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Compound of Interest

Compound Name: GSK8175

Cat. No.: B15563726

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Introduction

GSK8175, also known as GSK2878175, is a second-generation, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2] It was developed to overcome the metabolic liabilities of its predecessor, GSK5852, which exhibited a short plasma half-life in humans due to facile benzylic oxidation.[1][3] **GSK8175**, a sulfonamide-N-benzoxaborole analog, was specifically designed for improved metabolic stability and has demonstrated potent, pan-genotypic antiviral activity.[1][4] This guide provides a comprehensive overview of the available pharmacokinetic and metabolic data for **GSK8175**, intended to inform further research and development.

Pharmacokinetics

GSK8175 exhibits a favorable pharmacokinetic profile characterized by low clearance in preclinical species and a long half-life in humans, supporting its potential for less frequent dosing regimens.[1][2]

Preclinical Pharmacokinetics

GSK8175 has been shown to have low in vivo clearance across multiple preclinical species, a significant improvement over its predecessor.[1] This low clearance is attributed to the

replacement of the metabolically labile N-benzyl boronic acid moiety with a more stable N-benzoxaborole structure.[1]

Table 1: Preclinical Pharmacokinetic Parameters of **GSK8175**

Species	Clearance (mL/min/kg)	Bioavailability (%)
Mouse	Low	43-82
Rat	Low	43-82
Dog	Low	43-82
Monkey	Low	Not Reported
Data sourced from Chong et al., 2019.[1]		

Human Pharmacokinetics

In clinical studies, **GSK8175** has demonstrated a long plasma half-life of 60-63 hours in both healthy volunteers and subjects with chronic hepatitis C.[2] This extended half-life is consistent with the design strategy of minimizing metabolic clearance.[1] A first-in-human study (NCT01879462) was conducted to evaluate the safety, tolerability, and pharmacokinetics of single and repeat escalating oral doses of **GSK8175** in healthy subjects.[5]

Table 2: Human Pharmacokinetic Parameters of **GSK8175** (Oral Administration)

Parameter	Value	Population
Half-life ($t_{1/2}$)	60-63 hours	Chronic Hepatitis C Subjects
Data sourced from a clinical study of GSK2878175.[2]		

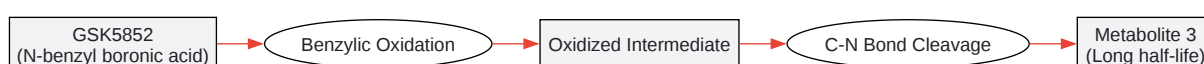
Note: Detailed quantitative data for C_{max}, AUC, and Volume of Distribution from human clinical trials are not yet fully published in the reviewed literature.

Metabolism

The metabolic profile of **GSK8175** was a key consideration in its design, aiming to eliminate the primary metabolic pathway responsible for the rapid clearance of its predecessor, GSK5852.[1]

Metabolic Pathway of the Predecessor (GSK5852)

The primary metabolic liability of GSK5852 was the facile oxidation of its benzylic carbon, leading to C-N bond cleavage.[1] This resulted in the formation of a major circulating metabolite with a long half-life and higher exposure than the parent drug, raising potential safety concerns.[1][6]

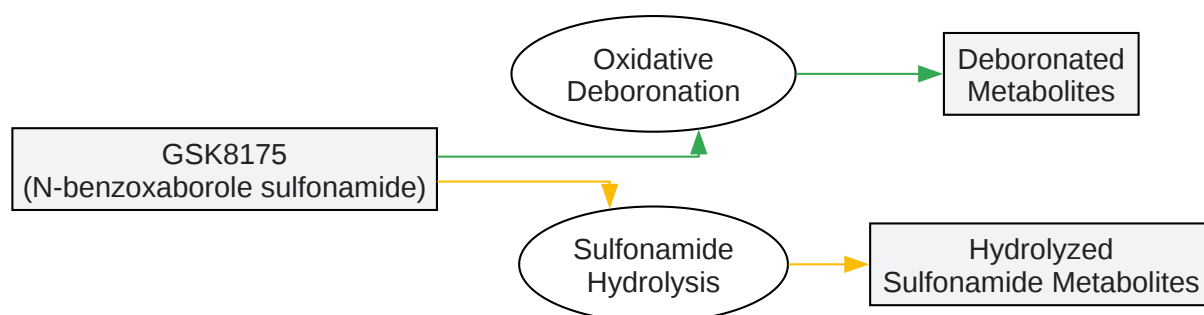


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Caption: Metabolic pathway of the predecessor compound, GSK5852.

Metabolism of GSK8175

GSK8175, as a sulfonamide-N-benzoxaborole, was designed to be resistant to the benzylic oxidation that plagued GSK5852.[1] While specific metabolites of **GSK8175** have not been extensively detailed in the available literature, the proposed metabolic fate of benzoxaboroles, in general, involves oxidative deboronation.[3] This pathway would lead to the cleavage of the boron-carbon bond.[3] Additionally, studies on N-aryl sulfonamides suggest that metabolic hydrolysis of the sulfonamide bond can occur, particularly with electron-deficient aryl rings.[7]



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Caption: Postulated metabolic pathways for **GSK8175**.

No inhibition of the cytochrome P450 (CYP) isoform 2C9 was observed for **GSK8175**, suggesting a lower potential for drug-drug interactions mediated by this enzyme.

Experimental Protocols

Detailed experimental methodologies for the key pharmacokinetic and metabolism studies are crucial for the replication and extension of these findings.

Preclinical Pharmacokinetic Studies

In vivo pharmacokinetic parameters in preclinical species were determined following intravenous and oral administration.

Workflow for Preclinical Pharmacokinetic Assessment



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Caption: General workflow for preclinical pharmacokinetic studies.

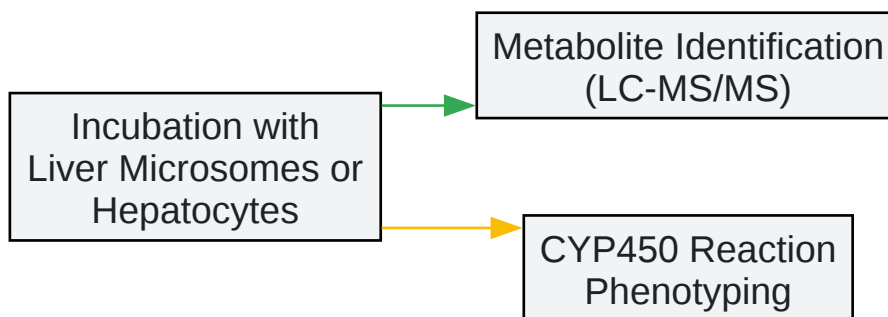
Methodology Details:

- Animals: Studies were conducted in various preclinical species including mice, rats, dogs, and monkeys.^[1]
- Dosing: Intravenous doses were typically administered in formulations containing DMSO and cyclodextrins. Oral doses were administered in similar vehicles.^[1]
- Sample Analysis: Plasma concentrations of **GSK8175** were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
- Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability were calculated using standard non-compartmental analysis.

In Vitro Metabolism Studies

In vitro assays are essential for elucidating metabolic pathways and identifying the enzymes involved.

Workflow for In Vitro Metabolism Assessment



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Caption: General workflow for in vitro metabolism studies.

Methodology Details:

- **Systems:** In vitro metabolism is typically studied using liver microsomes or hepatocytes from various species, including humans.
- **Metabolite Identification:** Metabolites are identified and characterized using high-resolution mass spectrometry techniques.
- **Enzyme Phenotyping:** The specific cytochrome P450 enzymes responsible for metabolism are identified using recombinant human CYP enzymes and/or selective chemical inhibitors.

Conclusion

GSK8175 represents a significant advancement in the development of non-nucleoside HCV NS5B polymerase inhibitors, primarily due to its intelligently designed metabolic stability. Its long half-life in humans and low clearance in preclinical species underscore the success of the strategy to mitigate the metabolic liabilities of its predecessor. While the primary metabolic pathways are postulated to involve oxidative deboronation and potentially sulfonamide hydrolysis, further studies are required to definitively identify and quantify the metabolites of

GSK8175. The detailed pharmacokinetic and metabolic understanding of this compound is essential for its continued development and potential clinical application.

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